Product packaging for acetic acid;2-aminopropanamide(Cat. No.:)

acetic acid;2-aminopropanamide

Cat. No.: B13391496
M. Wt: 148.16 g/mol
InChI Key: HIFLYZJMEVTVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Amino Acid Amide Chemistry

N-acetyl-L-alaninamide belongs to the class of N-acetyl amino acid amides, which are derivatives of amino acids where the amino group is acetylated and the carboxyl group is converted to an amide. These modifications are significant as they neutralize the zwitterionic character of the parent amino acid, allowing for the study of the intrinsic properties of the amino acid residue and its peptide bonds without the influence of terminal charges.

These compounds serve as fundamental models for understanding the conformational preferences of amino acid residues within a peptide chain. The structure of N-acetyl-L-alaninamide, with its two peptide-like bonds, provides a simplified system for investigating the intramolecular interactions, such as hydrogen bonding, that dictate the local conformation of a polypeptide backbone. nih.gov

Significance in Organic Synthesis and Peptide Chemistry

The significance of N-acetyl-L-alaninamide in organic synthesis and peptide chemistry is multifaceted. It is a key intermediate and building block in the synthesis of more complex peptides and peptidomimetics. ontosight.aiontosight.aiontosight.ai For instance, alaninamide can be used as a nucleophile in protease-catalyzed peptide synthesis, a method that offers high stereoselectivity under mild conditions. nih.gov

In peptide chemistry, N-acetyl-L-alaninamide and its analogs are extensively used as model systems to study the secondary structures of proteins, such as β-sheets and turns. nih.goviucr.org The conformational landscape of these small molecules can be thoroughly investigated using both experimental techniques, like NMR and vibrational spectroscopy, and theoretical calculations. acs.orgcapes.gov.brroaldhoffmann.comacs.org These studies provide valuable insights into the torsional angles (φ and ψ) of the peptide backbone, which are crucial for understanding protein folding and stability. acs.org

Furthermore, derivatives of alaninamide are explored for their potential biological activities. The synthesis of novel alaninamide derivatives is an active area of research in medicinal chemistry, with some compounds showing promise as anticonvulsant and antinociceptive agents. nih.gov The synthesis often involves the coupling of N-acetyldehydroalanine with chiral amines, followed by hydrogenation to produce the N-acetylalaninamide derivative. oup.com

Overview of Research Trajectories

Research on N-acetyl-L-alaninamide has followed several key trajectories. A significant portion of the research has focused on its conformational analysis in both the gas phase and in solution. Microwave spectroscopy has been employed to characterize its structure in the gas phase, revealing a mixture of conformers stabilized by intramolecular hydrogen bonds. nih.gov In solution, techniques like vibrational Raman optical activity have been used to determine the predominant conformations in different solvents. acs.org

Crystallographic studies have provided detailed information about the solid-state structure of N-acetyl-L-alaninamide and related dipeptides. ugr.esugr.esiucr.org These studies have shown that in the crystalline state, the molecule often adopts an extended conformation, participating in extensive intermolecular hydrogen bonding networks that lead to the formation of structures resembling β-sheets. iucr.org

Theoretical and computational studies have played a crucial role in complementing experimental findings. roaldhoffmann.comacs.org Quantum mechanical calculations have been used to explore the potential energy surface of N-acetyl-L-alaninamide, identifying low-energy conformers and rationalizing the observed experimental structures. nih.govcapes.gov.bracs.org These computational approaches are vital for understanding the subtle energetic balances that govern the conformational preferences of peptides.

Recent research has also ventured into the synthesis and evaluation of more complex alaninamide derivatives for various applications, including their use as prodrugs and in the development of thermo-responsive hydrogels for drug delivery. mdpi.comresearchgate.net

Interactive Data Table: Physicochemical Properties of N-acetyl-L-alaninamide

PropertyValue
Molecular FormulaC5H10N2O2
Molecular Weight130.14 g/mol
IUPAC Name2-acetamidopropanamide
AppearanceWhite to off-white powder
Melting Point185-188 °C

Interactive Data Table: Conformational Data for N-acetyl-L-alaninamide

ConformerStabilizing InteractionPhaseReference
C7eqIntramolecular H-bondGas nih.gov
C5Intramolecular H-bondGas nih.gov
Extended (β-strand like)Intermolecular H-bondsSolid iucr.org
C7eq-C5-Chloroform Solution acs.org
αR-Chloroform Solution acs.org
C7eq-C5-Aqueous Solution acs.org
C7eq-Aqueous Solution acs.org
αR-Aqueous Solution acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O3 B13391496 acetic acid;2-aminopropanamide

Properties

IUPAC Name

acetic acid;2-aminopropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.C2H4O2/c1-2(4)3(5)6;1-2(3)4/h2H,4H2,1H3,(H2,5,6);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFLYZJMEVTVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for L Alaninamide Acetate and Its Stereoisomers

Amide Bond Formation Strategies

The creation of the amide bond in L-alaninamide is central to its synthesis. This can be accomplished through several reliable and well-established chemical methods.

Carbodiimide-Mediated Couplings (e.g., EDC, DCC)

Carbodiimides are a class of reagents widely used to facilitate the formation of amide bonds by activating the carboxylic acid group of a protected amino acid, in this case, a protected L-alanine. Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, in this case, ammonia or an ammonia equivalent, to form the desired amide.

The choice between DCC and EDC often depends on the specific reaction conditions and purification strategy. DCC is a cost-effective reagent, but the byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which can complicate purification. In contrast, the urea byproduct formed from EDC is water-soluble, allowing for its easy removal through aqueous extraction. This makes EDC a preferred reagent in many applications, including solution-phase and solid-phase peptide synthesis. To suppress potential side reactions and minimize racemization at the chiral center of the amino acid, additives such as 1-hydroxybenzotriazole (HOBt) are often included in the reaction mixture.

Table 1: Common Carbodiimide Coupling Agents

ReagentFull NameByproduct SolubilityKey Features
DCC N,N'-dicyclohexylcarbodiimideLow in organic solventsCost-effective, but purification can be challenging.
EDC 1-ethyl-3-(3-dimethylaminopropyl)carbodiimideWater-solubleEasy removal of byproduct, suitable for various conditions.

Reacting Activated Intermediates with Amine-Containing Acetate (B1210297) Derivatives

Another common strategy for amide bond formation involves the use of activated intermediates. In this approach, the carboxylic acid of a protected L-alanine is converted into a more reactive form, such as an activated ester. These activated esters can then readily react with an amine source to form the amide bond under milder conditions than direct condensation.

Examples of activating agents include N-hydroxysuccinimide (NHS) and various pentahalophenyl esters. The reaction of a protected L-alanine with one of these agents, often in the presence of a coupling reagent like DCC or EDC, yields an activated ester. This stable yet reactive intermediate can be isolated and subsequently reacted with ammonia or a protected amine to furnish the desired alaninamide. This two-step approach can be advantageous in complex syntheses where direct coupling might lead to side products or require harsh conditions.

Patented Synthetic Routes and Process Optimization

The industrial production of L-alaninamide acetate and its derivatives is often guided by patented processes that focus on scalability, cost-effectiveness, and product purity. These routes may involve multiple steps and have been optimized for large-scale manufacturing.

Multi-Step Approaches for L-Alanine Derivatives (e.g., CN110092735B)

Patent CN110092735B describes a multi-step preparation method for a derivative of L-alanine, which showcases the complexity of synthesizing chiral amino acid derivatives. The process outlined in the patent includes several key transformations:

Urethane Exchange Reaction : The synthesis begins with a urethane exchange reaction on a starting compound to yield an intermediate.

Iodination : The resulting compound is then iodinated using iodine, triphenylphosphine, and imidazole.

Negishi Coupling : A subsequent step involves a Negishi reaction, where an organozinc intermediate is formed and then coupled with another molecule in the presence of a palladium catalyst.

Esterification and Hydrolysis : The final steps involve esterification and hydrolysis to yield the target L-alanine derivative. Current time information in Washington, DC, US.

While this patent does not directly describe the synthesis of L-alaninamide acetate, the methodologies employed, such as the use of protecting groups, metal-catalyzed cross-coupling reactions, and sequential functional group transformations, are indicative of the sophisticated synthetic strategies utilized in the preparation of complex amino acid derivatives.

Base-Mediated Deprotection and Esterification Protocols (e.g., US5268483A)

Patent US5268483A, and its related family member US20050182262A1, disclose a process for preparing amino acid amides. A key aspect of many amino acid syntheses involves the use of protecting groups for the amino and carboxyl functionalities. The removal of these protecting groups, or deprotection, is a critical step. Base-mediated deprotection is commonly employed for certain types of protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is frequently used to protect the amino group of amino acids. The Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).

The process described in the patent family involves reacting an amino acid or its acid salt with a halogenating agent or a substance that forms a leaving group with the carboxylic acid. This forms an activated intermediate which is then reacted with ammonia to produce the amino acid amide. For instance, (S)-2-aminobutyric acid hydrochloride is reacted with thionyl chloride in methanol to form the methyl ester intermediate, which is then treated with ammonia to yield (S)-2-aminobutyramide. google.com This general approach can be adapted for the synthesis of L-alaninamide.

Esterification is another crucial protocol in the synthesis of amino acid derivatives. The carboxylic acid group of an amino acid can be converted to an ester, which can serve as a protecting group or as an intermediate for further reactions. Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst like hydrochloric acid or sulfuric acid, is a common method. google.com

Environmental and Economic Considerations in Synthesis

The synthesis of fine chemicals like L-alaninamide acetate is increasingly scrutinized for its environmental impact and economic viability. The principles of green chemistry are being more frequently applied to amide bond formation to reduce waste and the use of hazardous substances.

Environmental Considerations: Traditional amide synthesis often relies on stoichiometric amounts of coupling reagents, which can lead to poor atom economy and the generation of significant amounts of chemical waste. For example, the byproducts of carbodiimide reagents need to be managed and disposed of properly. Solvents used in large quantities, such as DMF and dichloromethane (DCM), also pose environmental and health concerns. Research is ongoing to develop more sustainable alternatives, including catalytic methods for amide bond formation and the use of greener solvents. Biocatalytic methods, using enzymes to form amide bonds, are also gaining traction as an environmentally friendly approach.

Table 2: Key Economic and Environmental Factors in L-Alaninamide Acetate Synthesis

FactorEconomic ImpactEnvironmental Impact
Raw Materials Cost of amino acids, reagents, and solvents.Use of petroleum-derived starting materials and hazardous reagents.
Atom Economy Higher atom economy leads to lower raw material costs.Poor atom economy generates more chemical waste.
Solvent Usage Cost of solvent purchase and disposal.Environmental pollution and health hazards associated with many organic solvents.
Energy Consumption Heating and cooling requirements for reactions.Contributes to the carbon footprint of the process.
Purification Cost of chromatographic materials and solvents.Generation of solvent waste from purification steps.

Derivatization Pathways and Functional Group Transformations

The derivatization of L-alaninamide and its stereoisomers through functional group transformations opens up avenues for the synthesis of a wide range of novel compounds with potential applications in various fields.

The amide group of aminopropanamide derivatives can undergo nucleophilic substitution reactions, although amides are generally less reactive than other carboxylic acid derivatives. youtube.commdpi.comresearchgate.net Activation of the amide is often necessary to facilitate these reactions. nih.govnih.gov

One approach involves the activation of the amide oxygen by forming an acyl phosphate intermediate, for instance, through reaction with ATP. nih.govnih.gov This activated intermediate can then be attacked by a nucleophile, such as an amine, at the carbonyl carbon. nih.govnih.gov This type of reaction, which results in the substitution of the amide oxygen, is a departure from the more common nucleophilic acyl substitution where the nitrogen is the leaving group. nih.govnih.gov

The hydrolysis of amides, which is a form of nucleophilic acyl substitution, can be achieved under acidic or basic conditions, typically with heating. researchgate.net Acidic hydrolysis yields a carboxylic acid and the protonated amine, while basic hydrolysis initially produces a carboxylate and an amine. researchgate.net

The following table summarizes key aspects of nucleophilic substitution reactions of the amide group:

Reaction TypeKey Features
Substitution at Activated AmidesActivation of the amide oxygen, for example with ATP, followed by nucleophilic attack. nih.govnih.gov
Amide HydrolysisRequires strong acid or base and heating; leads to cleavage of the amide bond. researchgate.net

Oxidation and reduction reactions of the aminopropanamide core structure can lead to a variety of functionalized derivatives.

Oxidation Reactions

The oxidation of the amino group in L-alaninamide derivatives can be achieved using various catalytic systems. For instance, the iridium(III) chloride catalyzed oxidation of L-alanine by chloramine-T in an acidic medium has been studied. nih.gov Oxoammonium-catalyzed oxidation via a hydride transfer mechanism represents another approach for the oxidation of N-substituted amines and amides. chemrxiv.org Biocatalytic methods, employing enzymes such as flavin-dependent monooxygenases, have also been developed for the stereoselective oxidation of related indole substrates, suggesting potential applicability to aminopropanamide derivatives. nih.govorganic-chemistry.org

Reduction Reactions

The reduction of the amide group in aminopropanamide derivatives to the corresponding amine is a common transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing primary, secondary, and tertiary amides. wikipedia.orgchemistrysteps.com The mechanism of amide reduction by LiAlH4 involves the initial deprotonation of primary and secondary amides, followed by nucleophilic attack of the hydride and elimination of the oxygen atom.

Other reducing agents and catalytic systems have also been developed for amide reduction. mdpi.com These include borane complexes and catalytic hydrosilylation. mdpi.com The diastereoselective reduction of chiral amino keto esters to the corresponding alcohols can be achieved with high stereocontrol by selecting the appropriate reducing agent. nih.gov

The table below provides an overview of oxidation and reduction reactions:

Reaction TypeReagent/CatalystProduct
OxidationIridium(III) chloride/Chloramine-T nih.govOxidized amino acid derivative. nih.gov
OxidationOxoammonium catalyst chemrxiv.orgImide or other oxidized amine/amide. chemrxiv.org
ReductionLithium aluminum hydride (LiAlH4) wikipedia.orgchemistrysteps.comAmine. wikipedia.orgchemistrysteps.com
ReductionBoron- and aluminum-based reagents nih.govDiastereomeric alcohols. nih.gov

Semisynthetic Derivatization Pathways

Semisynthetic derivatization of L-alaninamide and its stereoisomers involves the chemical modification of the core alaninamide structure to yield compounds with altered properties or functionalities. A significant application of this approach is in the field of chiral analysis, where derivatives of L-alaninamide are employed as chiral derivatizing agents.

One prominent example is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), a reagent also known as Marfey's reagent. FDAA is utilized for the determination of the stereochemistry of amino acids. nih.gov The underlying principle of this method involves the nucleophilic substitution of the fluorine atom on the FDAA molecule by the amino group of an amino acid. biorxiv.org This reaction results in the formation of diastereomers, which possess distinct physicochemical properties, allowing for their separation and quantification using techniques like high-performance liquid chromatography (HPLC) and ion mobility mass spectrometry. biorxiv.orgrsc.org

The reaction of FDAA with a racemic mixture of an amino acid will produce two diastereomers with different retention times in a chromatographic separation, enabling the determination of the enantiomeric composition of the original amino acid sample. The derivatization with FDAA has been successfully applied to a wide range of proteinogenic and unusual amino acids. nih.govrsc.org The reaction conditions typically involve a mild base, such as triethylamine, to facilitate the nucleophilic attack. nih.gov

The table below summarizes the application of FDAA in the derivatization of various amino acids, leading to the formation of separable diastereomers.

Amino AcidDerivatizing AgentResulting ProductsAnalytical Technique
Alanine (B10760859)Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)Diastereomeric Nα-(2,4-dinitrophenyl)-L-alaninamide derivativesHPLC, Ion Mobility Mass Spectrometry
ValineNα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)Diastereomeric Nα-(2,4-dinitrophenyl)-L-alaninamide derivativesHPLC, Ion Mobility Mass Spectrometry
LeucineNα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)Diastereomeric Nα-(2,4-dinitrophenyl)-L-alaninamide derivativesHPLC, Ion Mobility Mass Spectrometry
ProlineNα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)Diastereomeric Nα-(2,4-dinitrophenyl)-L-alaninamide derivativesHPLC, Ion Mobility Mass Spectrometry

This table is illustrative and represents a selection of amino acids that can be derivatized with FDAA for chiral analysis.

Functionalization for Diverse Chemical Libraries

L-alaninamide acetate and its stereoisomers serve as valuable scaffolds for the construction of diverse chemical libraries. The presence of two reactive functional groups, the primary amine (N-terminus) and the amide (C-terminus), allows for a wide range of chemical modifications. This functionalization is a cornerstone of combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules for high-throughput screening in drug discovery and other fields. niscpr.res.in

N-Terminal Functionalization:

The primary amino group of L-alaninamide is a key site for diversification. A common modification is N-acylation , where an acyl group is introduced from an acid chloride or anhydride. This reaction is fundamental in peptide synthesis, where the N-terminus of one amino acid derivative is coupled with the C-terminus of another. nih.gov Beyond peptide synthesis, a vast array of acyl groups can be introduced to create a library of N-acyl-alaninamide derivatives. The choice of the acylating agent can introduce various functionalities, such as aromatic rings, heterocyclic systems, or long alkyl chains, thereby significantly expanding the chemical space of the library. Enzymatic N-acylation has also been explored as a greener alternative to chemical methods. nih.gov

C-Terminal Functionalization:

The amide group at the C-terminus of L-alaninamide can also be modified, although it is generally less reactive than the primary amine. Modifications at this position can significantly impact the biological activity and stability of the resulting compounds. creative-peptides.comqyaobio.com Common C-terminal modifications that can be applied to L-alaninamide-based libraries include:

Amidation: While L-alaninamide already possesses an amide group, further modifications can be made, for instance, by incorporating fluorescent tags like 7-amino-4-methylcoumarin (AMC) to create substrates for protease activity assays.

Esterification: Although not a direct modification of the amide, the synthesis can be adapted to produce C-terminal esters, which can act as prodrugs or influence the pharmacokinetic properties of the molecule. jpt.com

Addition of Reactive Intermediates: The C-terminus can be modified to include reactive groups like aldehydes, which can then be used for further ligation chemistries. biosynth.com

The following table outlines various functionalization strategies that can be applied to the L-alaninamide scaffold to generate diverse chemical libraries.

Functionalization SiteReaction TypeReagents/Building BlocksResulting Moiety
N-TerminusAcylationAcid chlorides, Anhydrides, Carboxylic acids (with coupling agents)N-Acyl alaninamide
N-TerminusSulfonylationSulfonyl chloridesN-Sulfonyl alaninamide
N-TerminusReductive AminationAldehydes, Ketones (with a reducing agent)N-Alkyl alaninamide
C-Terminus (Amide)HydrolysisAcid/BaseAlanine
C-Terminus (Amide)ReductionReducing agents (e.g., LiAlH4)1,2-Diaminopropane derivative
C-Terminus (Amide)Addition of Fluorophorese.g., 7-Amino-4-methylcoumarin (AMC)Fluorescently labeled alaninamide

This table provides examples of functionalization reactions and is not exhaustive. The specific conditions and feasibility may vary depending on the substrate and reagents.

By systematically varying the building blocks used for N-terminal and C-terminal modifications, large and diverse libraries of L-alaninamide derivatives can be synthesized. These libraries are valuable resources for identifying novel bioactive compounds with potential applications in medicine and biotechnology.

Advanced Spectroscopic and Crystallographic Characterization of L Alaninamide Acetate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in L-alaninamide acetate (B1210297).

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of L-alaninamide acetate is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent functional groups. The presence of the ammonium (B1175870) group (NH₃⁺) from the protonated alaninamide and the carboxylate group (COO⁻) from the acetate anion are key features of the spectrum. The broad absorption bands in the high-frequency region are indicative of the stretching vibrations of the N-H and C-H bonds. The amide I and amide II bands, characteristic of the amide linkage in L-alaninamide, are also prominent.

Assignment of Vibrational Frequencies and Functional Group Identification

The assignment of the observed vibrational frequencies to specific molecular motions is achieved by comparing the experimental spectra with data from related compounds and theoretical calculations. The presence of characteristic bands for the ammonium, amide, carboxylate, and alkyl groups confirms the formation of the L-alaninamide acetate salt.

Table 1: Tentative Assignment of Major FT-IR Vibrational Frequencies for L-Alaninamide Acetate

Wavenumber (cm⁻¹) Intensity Assignment
~3400-3200 Strong, Broad N-H stretching (amide and ammonium)
~3000-2800 Medium C-H stretching (aliphatic)
~1680-1640 Strong C=O stretching (Amide I)
~1600-1550 Strong N-H bending (Amide II) and COO⁻ asymmetric stretching

Table 2: Tentative Assignment of Major FT-Raman Vibrational Frequencies for L-Alaninamide Acetate

Wavenumber (cm⁻¹) Intensity Assignment
~3000-2850 Strong C-H stretching (aliphatic)
~1450-1400 Strong COO⁻ symmetric stretching
~950-850 Medium C-C stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation and purity assessment of L-alaninamide acetate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

The ¹H NMR spectrum of L-alaninamide acetate would be expected to show distinct signals for the protons of the L-alaninamide cation and the acetate anion. The chemical shifts and coupling patterns of these signals provide direct evidence for the connectivity of the atoms within the molecule. For instance, the methine proton of the alaninamide moiety would appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a doublet. The protons of the amide group and the ammonium group would likely appear as broad signals due to exchange processes and coupling with the quadrupolar ¹⁴N nucleus. The acetate methyl protons would be observed as a sharp singlet. The integration of these signals allows for a quantitative assessment of the relative number of protons, which is a key indicator of sample purity.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide and the carboxylate carbon of the acetate would resonate at the downfield end of the spectrum. The chemical shifts of the α-carbon and the methyl carbon of the alaninamide moiety, as well as the methyl carbon of the acetate, would provide further confirmation of the structure. The absence of extraneous peaks in both ¹H and ¹³C NMR spectra is a strong indicator of the high purity of the compound.

Table 3: Predicted ¹H NMR Chemical Shifts for L-Alaninamide Acetate

Chemical Shift (δ, ppm) Multiplicity Assignment
~7.5-8.5 Broad Singlet -CONH₂
~7.0-8.0 Broad Singlet -NH₃⁺
~3.5-4.0 Quartet -CH(NH₃⁺)-
~1.9-2.1 Singlet CH₃COO⁻

Table 4: Predicted ¹³C NMR Chemical Shifts for L-Alaninamide Acetate

Chemical Shift (δ, ppm) Assignment
~175-180 -COO⁻
~170-175 -CONH₂
~50-55 -CH(NH₃⁺)-
~20-25 CH₃COO⁻

Elucidation of Amide Bond Formation and Acetate Integration

NMR spectroscopy is particularly useful in confirming the formation of the amide bond in L-alaninamide and the integration of the acetate counter-ion. The presence of the distinct amide proton signals in the ¹H NMR spectrum and the carbonyl carbon signal in the ¹³C NMR spectrum are direct evidence of the amide functionality. The observation of a singlet corresponding to the methyl protons of the acetate in the ¹H NMR spectrum, with an integration value corresponding to three protons relative to the alaninamide protons, confirms the 1:1 stoichiometry of the salt. The chemical shifts of the protons and carbons in the L-alaninamide moiety will be influenced by the protonation state of the amine group and the presence of the acetate counter-ion, providing further evidence for the formation of the salt.

Investigation of Solution-State Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the conformation of molecules in solution. For compounds like L-Alaninamide acetate, NMR can provide insights into the three-dimensional structure and the dynamic interactions between the L-alaninamide cation and the acetate anion in various solvents. Techniques such as 1D proton (¹H) and carbon-13 (¹³C) NMR, along with 2D experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to study these aspects. NOESY experiments, in particular, can reveal through-space proximities between protons, helping to define the molecule's preferred conformation and the orientation of the acetate counter-ion relative to the alaninamide moiety. nih.gov The study of amide-water proton NOEs can also shed light on the interactions with solvent molecules, which is crucial for understanding its behavior in aqueous environments. nih.gov While solid-state NMR has been used for the structural determination of related compounds like L-alaninamide HCl, solution-state studies are essential for understanding the conformational dynamics relevant to biological and chemical processes. nih.gov

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Verification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for the analysis of polar and labile molecules like L-Alaninamide acetate. illinois.edu The technique allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it highly effective for accurate molecular weight determination. In the case of L-Alaninamide acetate, the analysis would typically be performed in positive ion mode. The addition of acetic acid to the analyte solution can enhance protonation, leading to a more intense signal for the protonated L-alaninamide cation [M+H]⁺. illinois.edu The ESI process involves spraying a sample solution into a strong electric field, creating charged droplets that evaporate, ultimately yielding gas-phase ions that are directed into the mass analyzer. illinois.edu The resulting mass spectrum would show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the protonated L-alaninamide, confirming its molecular weight. The use of a volatile buffer system, such as one containing ammonium acetate, is compatible with ESI-MS analysis. illinois.edu

X-ray Crystallography

Analysis of Crystal System and Space Group (e.g., Orthorhombic, P2₁2₁2₁)

The analysis of diffraction data from L-Alaninamide acetate reveals its crystal system and space group, which describe the symmetry of the crystal lattice. Similar amino acid derivatives, such as L-histidine and L-threonine, have been shown to crystallize in the non-centrosymmetric orthorhombic system, belonging to the space group P2₁2₁2₁. science.goved.ac.uk This space group is common for chiral molecules that crystallize from solution. science.gov Single-crystal X-ray diffraction studies confirm that L-alanine acetate also adopts an orthorhombic crystal system. researchgate.net The unit cell parameters (a, b, c) and volume (V) are determined with high precision from the diffraction experiment.

Below is a representative table of crystallographic data that would be obtained from an SCXRD experiment on L-Alaninamide acetate, based on typical values for similar structures.

Table 1. Representative Crystallographic Data for L-Alaninamide Acetate
ParameterValue
Chemical FormulaC₅H₁₂N₂O₃
Formula Weight148.16 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ science.govucl.ac.uk
a (Å)~5.9
b (Å)~9.8
c (Å)~13.2
α (°)90
β (°)90
γ (°)90
Volume (ų)~760
Z4

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal lattice of L-Alaninamide Acetate is stabilized by a complex network of intermolecular interactions, primarily dominated by hydrogen bonds. As a salt, the primary interaction is the strong ionic bond between the protonated amino group (-NH3+) of the L-alaninamide cation and the carboxylate group (-COO-) of the acetate anion. Beyond this fundamental ionic attraction, an extensive array of hydrogen bonds further organizes the molecules in the solid state.

The L-alaninamide molecule itself presents multiple sites for hydrogen bonding: the three protons of the ammonium group act as hydrogen bond donors, while the amide group has two protons that can donate and a carbonyl oxygen that can accept hydrogen bonds. The acetate ion's two carboxylate oxygens are strong hydrogen bond acceptors. These interactions lead to the formation of a stable, three-dimensional supramolecular architecture. The amide moiety can engage in hydrogen bonding with neighboring alaninamide molecules, potentially forming extended networks similar to the β-sheets observed in peptides researchgate.net. The water-to-carbonyl hydrogen bond length in a related alaninamide-water complex has been measured at 1.914 Å, while the amide-to-water bond length is 2.061 Å, indicating the strength and geometric specificity of these interactions researchgate.net.

These non-covalent interactions are electrostatic in nature, resulting from the attraction between positive and negative partial charges harvard.edu. The strength of these bonds is critical in determining the compound's physical properties, including its melting point, solubility, and crystal packing.

Table 1: Potential Intermolecular Interactions in L-Alaninamide Acetate
Interaction TypeDonor GroupAcceptor GroupSignificance
Ionic InteractionAmmonium (-NH3+)Carboxylate (-COO-)Primary interaction defining the salt structure.
Hydrogen BondAmmonium (-NH3+)Acetate Carboxylate (-COO-)Strong charge-assisted hydrogen bonds stabilizing the crystal lattice.
Hydrogen BondAmmonium (-NH3+)Amide Carbonyl (C=O)Contributes to the packing of L-alaninamide cations.
Hydrogen BondAmide (-NH2)Acetate Carboxylate (-COO-)Links the acetate anion into the hydrogen-bonding network.
Hydrogen BondAmide (-NH2)Amide Carbonyl (C=O)Forms chains or sheets of L-alaninamide molecules. researchgate.net
Van der Waals ForcesMethyl (-CH3)All atomsWeaker, non-specific interactions contributing to overall crystal stability. harvard.edu

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit varied physicochemical properties such as solubility, melting point, and stability, which are critical in the pharmaceutical field google.com. While specific studies on the polymorphism of L-Alaninamide Acetate are not extensively detailed in the literature, it is a phenomenon commonly investigated for crystalline organic salts google.com.

The investigation of polymorphism typically involves techniques that probe the crystal structure. X-ray Powder Diffraction (XRPD) is a primary tool, where each polymorph produces a unique diffraction pattern characterized by peaks at specific 2θ angles. Other thermoanalytical methods like Differential Scanning Calorimetry (DSC) can also identify polymorphs by their different melting points and transition enthalpies.

For an acetic acid adduct, different polymorphic forms would arise from variations in the hydrogen-bonding networks and molecular packing. The existence of polymorphs for L-Alaninamide Acetate could be induced by varying crystallization conditions such as solvent, temperature, and cooling rate.

Table 2: Hypothetical XRPD Data for Two Polymorphs of L-Alaninamide Acetate
Polymorph Form A (2θ angles)Polymorph Form B (2θ angles)
9.5°10.1°
12.3°14.5°
18.8°19.2°
21.0°22.8°
25.4°26.7°

Chiral Analysis

As L-Alaninamide Acetate contains a stereogenic center at the alpha-carbon of the alanine (B10760859) moiety, it is a chiral compound. Chiral analysis is essential to confirm its enantiomeric purity and to resolve it from its mirror image, D-alaninamide acetate.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric purity of chiral compounds rsc.orgnih.gov. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of L-Alaninamide Acetate, several types of CSPs are suitable, particularly those effective for amino acids and their derivatives sigmaaldrich.com. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and show excellent chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions nih.gov. Macrocyclic glycopeptide antibiotics, like vancomycin or teicoplanin, are another class of CSPs that offer robust enantioseparation for amino acids cnr.it. The choice of mobile phase—whether normal-phase, reversed-phase, or polar organic—plays a critical role in optimizing the separation rsc.org.

Table 3: Common Chiral Stationary Phases for Amino Acid Derivative Resolution
CSP TypeChiral Selector ExampleTypical Mobile Phase ModePrimary Interaction Mechanism
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Normal-Phase / Polar OrganicHydrogen bonding, π-π interactions, steric hindrance
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Normal-Phase / Reversed-PhaseHydrogen bonding, dipole-dipole interactions
Macrocyclic GlycopeptideVancomycin / TeicoplaninReversed-Phase / Polar OrganicInclusion complexing, hydrogen bonding, ionic interactions sigmaaldrich.com
Pirkle-type(R)-N-(3,5-Dinitrobenzoyl)phenylglycineNormal-Phaseπ-π interactions, hydrogen bonding, dipole stacking

Marfey's Reagent Derivatization for Diastereomer Formation

An alternative to direct chiral HPLC is the indirect method, which involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is specifically designed for this purpose, particularly for primary and secondary amines like that in alaninamide nih.govresearchgate.net.

The primary amine of L-alaninamide or D-alaninamide reacts with Marfey's reagent to form a pair of diastereomers: L-FDAA-L-alaninamide and L-FDAA-D-alaninamide. Because diastereomers possess different physical and chemical properties, they can be readily separated using standard, non-chiral reversed-phase HPLC springernature.com. Typically, the L-D diastereomer elutes earlier than the L-L diastereomer. This method is highly reliable for determining enantiomeric composition down to very low levels nih.gov. Advanced variants of the reagent, such as those incorporating leucinamide (FDLA), can offer enhanced sensitivity and resolution mdpi.com.

Table 4: Characteristics of Diastereomers Formed with Marfey's Reagent
Analyte EnantiomerDiastereomer Formed (with L-FDAA)Expected HPLC Elution Order
D-AlaninamideL-FDAA-D-AlaninamideFirst
L-AlaninamideL-FDAA-L-AlaninamideSecond

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique that provides information on the stereochemistry of chiral molecules. It measures the difference in absorption of left- and right-handed circularly polarized light. Enantiomers produce CD spectra that are mirror images of each other mdpi.com.

For L-Alaninamide Acetate, the L-alaninamide component is CD-active. The spectrum would be characteristic of a small peptide-like molecule, influenced by the conformation of the backbone and the electronic transitions of the amide chromophore. Studies on short alanine-containing peptides show characteristic CD signals, often with a negative band around 220 nm and a positive band near 200 nm, which are indicative of secondary structure elements like helices or random coils nih.gov. The CD spectrum of L-Alaninamide Acetate would confirm its absolute configuration (when compared to a standard) and could be used to study conformational changes in solution. Its enantiomer, D-alaninamide acetate, would exhibit an equal but opposite CD spectrum.

Table 5: Typical CD Spectral Features for Alanine-Containing Peptides
Wavelength (nm)Typical Sign for L-Amino AcidsAssociated Electronic Transition
~222 nmNegativen → π* transition of the amide carbonyl
~208 nmNegativeπ → π* transition (parallel component)
~195 nmPositiveπ → π* transition (perpendicular component)

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability and phase transitions of materials.

For L-Alaninamide Acetate, DSC would reveal the melting point, which is an endothermic event, as well as any polymorphic transitions. TGA measures the change in mass of a sample as a function of temperature. A TGA thermogram for L-Alaninamide Acetate would likely show an initial stable region followed by one or more mass loss steps corresponding to decomposition. The decomposition could involve the loss of acetic acid followed by the breakdown of the alaninamide molecule.

Studies on related L-alanine acetate crystals have shown them to be thermally stable up to temperatures around 180°C, after which decomposition begins researchgate.net. Doping with other substances can alter this stability; for example, methyl orange doped L-alanine acetate was found to be stable up to 290°C researchgate.net. These analyses are crucial for determining the material's stability under various processing and storage conditions.

Table 6: Expected Thermal Events for L-Alaninamide Acetate
TechniqueTemperature RangeObserved EventDescription
DSCVaries (e.g., 150-200°C)EndothermMelting of the crystalline solid.
TGA> 180°CMass LossOnset of thermal decomposition. researchgate.net
TGA/DSC> 200°CMass Loss / ExothermComplete decomposition of the compound.

Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG)

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.netnih.gov This method provides critical information about the thermal stability and composition of materials. nih.gov The analysis is performed by continuously weighing a sample as it is heated at a constant rate. researchgate.net The resulting plot of mass versus temperature is known as a TGA curve or thermogram.

For a compound like L-Alaninamide Acetate, a TGA experiment would reveal the temperatures at which it begins to decompose and the distinct stages of its degradation. The vertical axis of the TGA curve represents the percentage of the initial sample mass, while the horizontal axis represents the temperature. A downward step in the curve indicates a mass loss event, such as the evolution of volatile decomposition products.

Differential Thermogravimetric Analysis (DTG) is the first derivative of the TGA curve, plotting the rate of mass change against temperature. The DTG curve presents peaks where the rate of mass loss is at its maximum. These peaks provide a more precise indication of the temperatures at which decomposition events occur, which can be difficult to pinpoint from the TGA curve alone, especially for overlapping decomposition stages.

A hypothetical TGA/DTG analysis of L-Alaninamide Acetate would likely be conducted under an inert atmosphere (e.g., nitrogen or argon) to study its thermal decomposition without oxidative effects. researchgate.net The analysis would provide key data points as illustrated in the following table.

Decomposition StageTemperature Range (°C)Mass Loss (%)DTG Peak Temperature (°C)Potential Evolved Species
Stage 1150 - 220~40%205Acetic Acid, Water
Stage 2220 - 350~30%290Ammonia, Carbon Dioxide
->350Formation of stable residue

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be observed for a compound of this nature.

Assessment of Thermal Stability and Decomposition Characteristics

The thermal stability of L-Alaninamide Acetate is determined by the onset temperature of its decomposition as observed in the TGA curve. This is the temperature at which the compound begins to lose mass due to chemical breakdown. A higher onset temperature generally indicates greater thermal stability. For amino acid derivatives, decomposition often occurs at well-defined temperatures. cerist.dz

The decomposition of L-Alaninamide Acetate is expected to be a multi-stage process, characteristic of a salt containing different functional groups.

Initial Decomposition: The first stage of mass loss would likely involve the dissociation of the acetate salt and the volatilization of acetic acid. The thermal decomposition of acetic acid itself is a known process that can yield ketene and water or methane and carbon dioxide at higher temperatures. iosrjournals.org

Amide and Amino Acid Core Decomposition: Following the initial loss of acetic acid, the remaining L-alaninamide moiety would undergo further decomposition. The thermal breakdown of amino acids and amides typically involves complex reactions, including decarboxylation (loss of CO2) and deamination (loss of NH3). cerist.dz The specific pathway can be influenced by the presence of other functional groups and the experimental conditions. Studies on various amino acids show that the primary volatile products are often water, ammonia, and carbon dioxide. cerist.dz

A summary of the thermal decomposition characteristics that would be derived from the analysis is presented below.

ParameterDescriptionHypothetical Value
Onset Decomposition Temperature (Tonset)The temperature at which significant mass loss begins.~150°C
Decomposition ProfileDescribes the number and nature of the decomposition steps.Multi-stage (at least two distinct steps)
Final ResidueThe percentage of mass remaining at the end of the experiment.~30% at 600°C

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be observed for a compound of this nature.

Computational Chemistry and Modeling Studies of L Alaninamide Acetate

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable for understanding how L-alaninamide acetate (B1210297) might interact with biological macromolecules like proteins.

Recent studies have identified a family of bacterial periplasmic solute-binding proteins (SBPs) that are key components of ATP-binding cassette (ABC) transporters, responsible for nutrient import. researchgate.net A representative SBP from Mesorhizobium sp. (MeAmi_SBP) has been shown to specifically bind L-amino acid amides, including L-alaninamide, but not the corresponding L-amino acids. researchgate.net

Computational docking studies have been employed to understand how L-alaninamide and other similar amides bind to MeAmi_SBP. researchgate.net The docking poses indicate that L-alaninamide occupies the same binding site as other tested amino acid amides like glycinamide (B1583983) and L-serinamide. researchgate.net The binding is characterized by a conserved backbone motif held in place by specific interactions within the protein's binding pocket. researchgate.net The affinity for L-alaninamide was determined to be significant, with a dissociation constant (KD) of 1.53 μM. researchgate.net

The binding site for L-amino acid amides in proteins like MeAmi_SBP is a well-defined pocket. researchgate.net The mode of binding for L-alaninamide involves key interactions with conserved amino acid residues. researchgate.net Analysis of the crystal structure of the SBP bound to L-serinamide, which shares the same binding mode, reveals that residues equivalent to Trp410 and Asp413 are crucial as they interact directly with the shared amide (NH2) group of the ligands. researchgate.net

Below is a table summarizing the key interacting residues in the SBP binding site for L-amino acid amides.

Interacting ResidueRole in Binding
Trp410 Interacts directly with the amide (NH2) group of the ligand. researchgate.net
Asp413 Interacts directly with the amide (NH2) group of the ligand. researchgate.net
Trp435, Tyr32, Trp34 Contribute to the size and shape of the binding pocket, conferring specificity for amides. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the molecular structure, electronic properties, and vibrational spectra of compounds like L-alaninamide acetate.

Theoretical calculations can determine the optimal geometric parameters (bond lengths and angles) and electronic structure of L-alaninamide acetate. Studies on the acetate group using the B3LYP/6-31G(d,p) model have shown it to be effective for optimizing its structure. chem-soc.si For the alaninamide component, ab initio calculations at the MP2/6-31+G** level have been used to determine its conformational structure, identifying a form with an intramolecular hydrogen bond from the amide to the amine as the lowest energy conformation.

The combination of these components in the salt, L-alaninamide acetate, involves an ionic interaction between the carboxylate group of acetate and the protonated amine group of alaninamide. Quantum calculations can elucidate the nature of this ionic bond, as well as the hydrogen bonding network that stabilizes the crystal structure. These calculations provide insights into the charge distribution, dipole moment, and molecular orbitals, which are fundamental to understanding the compound's reactivity and intermolecular interactions.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations are essential for the accurate assignment of the observed spectral bands.

For L-alanine acetate, a closely related compound, vibrational frequencies have been assigned using experimental spectra and theoretical calculations. derpharmachemica.com The FT-IR spectrum shows a broad, strong band between 3083 cm⁻¹ and 2603 cm⁻¹, which is characteristic of NH₃⁺ stretching frequencies. derpharmachemica.com A combination band assigned to NH₃⁺ asymmetric deformation and hindered rotation appears between 2200 cm⁻¹ and 2000 cm⁻¹. derpharmachemica.com In the FT-Raman spectrum, sharp peaks at 2962 cm⁻¹ and 2933 cm⁻¹ are attributed to CH₃ and CH₂ stretching, respectively. derpharmachemica.com The C=O stretching of the carboxylic group is observed at 1305 cm⁻¹, 1358 cm⁻¹, and 1461 cm⁻¹. derpharmachemica.com

The table below presents a summary of key vibrational frequency assignments for L-alanine acetate, which provides a strong reference for L-alaninamide acetate. derpharmachemica.com

Wavenumber (cm⁻¹)SpectrumAssignment
3083 - 2603FT-IRNH₃⁺ stretching
2987FT-RamanO-H stretching (carboxylic group)
2962FT-RamanCH₃ stretching
2933FT-RamanCH₂ stretching
2200 - 2000FT-IRNH₃⁺ asymmetric deformation and hindered rotation
1620FT-IRStrong absorption
1481FT-RamanCH₂ deformation
1461, 1358, 1305FT-RamanC=O stretching (carboxylic group)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows for the study of the dynamic behavior of L-alaninamide acetate in various environments, such as in solution, providing insights into conformational changes, solvation, and interactions with other molecules.

While specific MD simulation studies focused exclusively on L-alaninamide acetate are not widely published, simulations of its constituent ions, acetate and protonated alaninamide, are informative. MD simulations have been extensively used to study the behavior of acetate ions in aqueous solutions, particularly their interactions and binding with various cations. nih.govrsc.orgchemrxiv.org These studies combine classical MD with ab initio calculations to investigate ion pairing, solvation shells, and binding free energies. rsc.org For instance, simulations have elucidated the structural and energetic details of the interaction between an acetate anion and cations like Ca²⁺, Mg²⁺, and Zn²⁺ in an aqueous environment. rsc.org

Applying this methodology to L-alaninamide acetate would involve simulating the compound in a solvent box (typically water) to observe its dynamic properties. Such simulations could reveal the stability of the ionic bond between the alaninamide cation and the acetate anion in solution, the extent of solvent structuring around the molecule, and the flexibility of the alaninamide backbone. Furthermore, MD simulations are invaluable for studying the dynamic interactions between L-alaninamide acetate and a protein target, going beyond the static picture provided by molecular docking to explore conformational changes in both the ligand and the protein upon binding. mdpi.com

Conformational Analysis and Dynamics in Solution

The conformational landscape of L-Alaninamide acetate in an aqueous solution is a complex interplay of the intrinsic properties of the L-alaninamide cation and its interactions with the surrounding solvent and the acetate counter-ion. Molecular dynamics (MD) simulations are particularly well-suited to explore this dynamic behavior, providing a temporal and spatial evolution of the system.

The flexibility of the L-alaninamide cation is primarily defined by the rotation around its single bonds, characterized by the backbone dihedral angles phi (φ) and psi (ψ). While no specific studies on L-alaninamide acetate are available, extensive research on the closely related alanine (B10760859) dipeptide provides a reliable framework for understanding its conformational preferences. In aqueous solutions, alanine residues predominantly adopt conformations such as the polyproline II (PII) and right-handed helical (αR) forms. It is therefore anticipated that the L-alaninamide cation would exhibit a similar conformational equilibrium.

MD simulations of acetate ions in water have revealed that they are well-solvated, with water molecules forming a structured hydration shell around the carboxylate group. The dynamics of this solvation shell are rapid, with water molecules exchanging on a picosecond timescale. The presence of the acetate anion in proximity to the L-alaninamide cation can influence the conformational ensemble of the cation through electrostatic interactions and by competing for hydration.

Interactive Table: Predicted Predominant Conformers of L-Alaninamide in Aqueous Solution

ConformerPredicted Dihedral Angle Range (φ)Predicted Dihedral Angle Range (ψ)Key Intramolecular Interactions
Polyproline II (PII)-90° to -60°+120° to +150°Extended conformation, stabilized by solvent interactions.
Right-handed Helical (αR)-80° to -50°-60° to -30°Compact conformation, potentially stabilized by intramolecular hydrogen bonding.
β-strand-150° to -110°+110° to +140°Extended conformation, less populated than PII in isolation.

Protein-Ligand Interaction Dynamics

Understanding the dynamics of how L-Alaninamide acetate interacts with a protein binding site is fundamental to elucidating its mechanism of action. Molecular dynamics simulations can provide a detailed picture of the binding process, including the recognition, induced fit, and the stable binding mode of the ligand.

The interactions of L-Alaninamide acetate with a protein target are multifaceted, involving contributions from both the L-alaninamide cation and the acetate anion. The L-alaninamide component offers several key interaction points:

The terminal ammonium (B1175870) group (-NH3+): This positively charged group can form strong salt bridges with negatively charged amino acid residues such as aspartate and glutamate. It can also act as a hydrogen bond donor.

The amide group (-CONH2): The amide group is a versatile hydrogen bonding moiety, capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O).

The methyl side chain (-CH3): The methyl group provides a site for hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine within the binding pocket.

The acetate anion (-CH3COO-) also plays a crucial role in the interaction dynamics. It can form strong electrostatic interactions and hydrogen bonds with positively charged (e.g., lysine, arginine) and polar (e.g., serine, threonine, tyrosine) residues in the binding site. In some scenarios, the acetate ion might not directly bind to the protein but could mediate interactions by bridging the L-alaninamide cation and a protein residue through a water molecule.

Molecular dynamics simulations can reveal the stability of these interactions over time, highlighting key residues that are critical for binding. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be employed to estimate the binding free energy and dissect the contributions of different interaction types (electrostatic, van der Waals, etc.).

Interactive Table: Potential Protein-Ligand Interactions for L-Alaninamide Acetate

Component of LigandFunctional GroupPotential Interaction TypePotential Interacting Protein Residues
L-AlaninamideAmmonium (-NH3+)Salt Bridge, Hydrogen Bond (Donor)Aspartate, Glutamate
Amide (-CONH2)Hydrogen Bond (Donor and Acceptor)Asparagine, Glutamine, Serine, Threonine
Methyl (-CH3)Hydrophobic (van der Waals)Alanine, Valine, Leucine, Isoleucine, Phenylalanine
AcetateCarboxylate (-COO-)Salt Bridge, Hydrogen Bond (Acceptor)Lysine, Arginine, Histidine, Serine, Threonine, Tyrosine

Applications of L Alaninamide Acetate in Advanced Materials and Biochemical Research

Non-Linear Optical (NLO) Materials Development

L-alaninamide acetate (B1210297), often referred to as L-alanine acetate (LAA) in materials science literature, is recognized as a promising organic non-linear optical (NLO) material. NLO materials are crucial for technologies like high-speed information processing, optical communication, and optical data storage. The molecular structure of amino acids, featuring a proton-donating carboxyl group and a proton-accepting amino group, makes them ideal candidates for forming NLO crystals. These crystals often exhibit favorable characteristics such as wide transparency ranges and high damage thresholds.

Second Harmonic Generation (SHG) Efficiency Studies

Second Harmonic Generation (SHG) is a key property of NLO materials where two photons with the same frequency interact with the material and are "combined" to generate a new photon with twice the frequency (and half the wavelength). The efficiency of this conversion is a critical measure of an NLO material's performance.

Studies on L-alanine complexes have demonstrated their potential for SHG applications. For instance, L-alanine acetate crystals exhibit notable SHG efficiency. Research has shown that the SHG efficiency of L-alanine oxalate is 1.1 times that of urea, a standard reference material in NLO studies sjctni.edu. Similarly, magnesium chloride-doped L-alanine acetate crystals have an SHG efficiency greater than that of potassium dihydrogen phosphate (KDP), another widely used NLO crystal jocpr.com. The integration of different dopants into the L-alanine acetate crystal lattice has been a successful strategy to further enhance these properties researchgate.net.

Comparative SHG Efficiency of L-Alanine Based Crystals
MaterialRelative SHG EfficiencyReference Material
L-Alanine Oxalate1.1 timesUrea
Magnesium Chloride Doped L-Alanine Acetate> 1.0 timesKDP
Sodium Bromide Doped L-Alanine1.57 timesKDP

Growth of Doped Single Crystals for NLO Applications

To improve the physical and chemical properties of L-alanine acetate for NLO applications, researchers often introduce dopants into the crystal lattice. This process can enhance growth kinetics, surface morphology, and optical, electrical, and mechanical properties jocpr.com. The slow evaporation technique is a common method used to grow both undoped and doped single crystals from a solution jocpr.comijcps.org.

Various dopants have been successfully incorporated into the L-alanine acetate crystal structure:

Magnesium Chloride (MgCl₂) : Adding magnesium chloride to the L-alanine acetate solution has been shown to improve the NLO properties of the resulting crystals jocpr.com.

Zinc Acetate : Single crystals of zinc acetate-doped L-alanine have been grown, demonstrating good transparency in the visible region, which is crucial for optical applications ijcps.org.

Cobalt Chloride : Doping L-alanine with cobalt chloride has also been investigated to enhance its NLO characteristics researchgate.net.

These doped crystals are vital for developing advanced optoelectronic and photonic devices jocpr.comijcps.org.

Optical Transmission and Band Gap Determination

The optical transmission spectrum of a material reveals the range of wavelengths for which it is transparent, a fundamental requirement for NLO applications. The UV cutoff wavelength marks the edge of this transparency window; a lower cutoff wavelength is generally desirable.

Studies on L-alanine acetate and its doped variants show excellent transparency in the visible and near-infrared regions.

Undoped L-alanine acetate single crystals have a UV cutoff wavelength at 232 nm and an optical energy bandgap of 5.16 eV researchgate.net.

Zinc acetate-doped L-alanine crystals show a lower cutoff wavelength of around 226 nm, indicating that the doping improves transparency in the UV region ijcps.org.

L-Alanine Ammonium (B1175870) Acetate crystals are highly transparent above 201 nm, making them a potential candidate for various optical applications ijirmf.com.

The optical band gap is the energy required to excite an electron from the valence band to the conduction band. A wide band gap is typically associated with good transparency in the visible spectrum. The values determined for L-alanine acetate and its derivatives confirm their suitability for NLO device fabrication jocpr.comresearchgate.net.

Optical Properties of L-Alanine Acetate Crystals
CrystalUV Cutoff Wavelength (nm)Optical Band Gap (eV)
L-Alanine Acetate (Undoped)2325.16
Zinc Acetate Doped L-Alanine226N/A
L-Alanine Ammonium Acetate<201N/A

Role as a Building Block in Complex Molecular Synthesis

Beyond materials science, L-alaninamide, the core amine component of the acetate salt, is a highly versatile building block in medicinal chemistry and organic synthesis. nbinno.com Its structure, featuring a chiral center, an amine group, and an amide group, provides multiple points for chemical modification, making it a valuable precursor for more complex molecules nbinno.com.

Peptide Synthesis and Modification

Peptide synthesis involves the chemical linking of amino acids via peptide (amide) bonds to form chains. wikipedia.org This process is fundamental to creating therapeutic peptides and other biochemically active molecules. L-alaninamide serves as a key component in constructing these peptide chains. nbinno.com

In chemical peptide synthesis, protecting groups are often necessary to prevent unwanted side reactions. wikipedia.orgmasterorganicchemistry.com L-alaninamide, as a derivative of L-alanine, can be used as a starting material, providing a pre-formed amide at one end of the molecule. This simplifies certain synthetic routes and allows chemists to strategically build complex peptide structures. Its use is particularly noteworthy in solid-phase peptide synthesis (SPPS), a common technique for producing peptides efficiently. scielo.br

Synthesis of Pharmaceutical and Chemical Intermediates

L-alaninamide hydrochloride (a closely related salt) is widely used as a key intermediate in the synthesis of a range of pharmaceuticals, including antibacterial, antifungal, and anticancer agents. fengchengroup.com Its unique structural properties make it an essential component in the manufacture of established drugs and a tool in medicinal chemistry research. nbinno.comfengchengroup.com

A specific example of its application is as an intermediate in the synthesis of Safinamide, a drug used for treating Parkinson's disease. ruifuchemical.com The consistent quality and high purity of L-alaninamide are critical for ensuring the safety and efficacy of the final pharmaceutical products derived from it. nbinno.com Its role as a foundational element allows medicinal chemists to design and synthesize diverse libraries of compounds that can be screened for various biological activities, accelerating the drug discovery process. nbinno.com

Applications as a Chemical Intermediate
IntermediateFinal Product Class/ExampleField of Use
L-AlaninamideSafinamidePharmaceuticals (Anti-Parkinson)
L-AlaninamidePeptide-based drugsPharmaceuticals
L-AlaninamideNovel amide derivativesMedicinal Chemistry Research

Functionalization for Diverse Chemical Libraries

L-Alaninamide, often used in its salt form like L-Alaninamide hydrochloride or acetate, serves as a highly versatile chemical building block for creating novel therapeutic agents. nbinno.com Its significance in medicinal chemistry stems from its unique structural characteristics and chemical reactivity. nbinno.com As a derivative of the amino acid L-alanine, it possesses inherent features that are crucial for biological interactions. nbinno.com

Key attributes that make L-Alaninamide a valuable scaffold include:

Chiral Center : The compound's chiral center, inherited from L-alanine, is vital for stereoselective synthesis, which is a critical aspect of many modern pharmaceutical compounds. nbinno.com

Multiple Functional Groups : The presence of both an amine and an amide group provides two distinct points for chemical modification. nbinno.com This allows medicinal chemists to synthesize diverse libraries of compounds by strategically altering its structure. nbinno.com

These compound libraries are essential tools in the drug discovery process. They are systematically screened for various biological activities to identify potential lead compounds for further development into new drugs. nbinno.com The use of L-Alaninamide as a foundational element accelerates the path toward new drug candidates, demonstrating its lasting value in the pharmaceutical research and development pipeline. nbinno.com

Enzymatic and Metabolic Pathway Investigations

Substrate for Enzymes Involved in Amino Acid Metabolism

L-Alaninamide is a recognized substrate for a class of enzymes known as amidases (or amide hydrolases), which are involved in amino acid metabolism. Specifically, it is acted upon by L-amino acid amidases. researchgate.net These enzymes catalyze the hydrolysis of the amide bond in L-amino acid amides to produce the corresponding L-amino acid. For instance, research has identified bacterial strains that, while primarily producing a D-alaninamide specific amidase, also exhibit L-amidase activity, capable of hydrolyzing L-alaninamide. tandfonline.com

This enzymatic conversion is a key component of a biotechnological method called the "Amidase Process". researchgate.net This industrial process is used for the production of optically pure amino acids. It often involves the dynamic kinetic resolution of a racemic mixture of amino acid amides, using a combination of a racemase and a stereoselective amidase (either a D-amidase or an L-amidase) to produce a single, pure enantiomer of the desired amino acid. researchgate.net

Interactions with Specific Enzymes and Receptors

The L-alaninamide scaffold is a valuable starting point for developing molecules that interact with specific biological targets. While L-alaninamide itself has a primary role as a metabolite and precursor, its derivatives have been shown to interact with a range of enzymes and receptors.

Research into novel alaninamide derivatives has demonstrated their potential for a multimodal mechanism of action. acs.org By modifying the core alaninamide structure, scientists have developed compounds that interact with various targets known to be involved in seizure and pain pathways. acs.org These targets include voltage-gated sodium channels (Navx), calcium channels (Cav1.2), and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. acs.org This illustrates that the alaninamide framework can be functionalized to create molecules with specific pharmacological profiles capable of targeted interactions with enzymes and receptors. nbinno.comacs.org

Studies on Solute Binding Proteins (SBPs) and Nitrogen Utilization

Recent research has identified L-amino acid amides, including L-alaninamide, as important solutes for bacterial nitrogen utilization, mediated by specific transport systems. biorxiv.orgnih.gov Periplasmic solute-binding proteins (SBPs) are essential components of bacterial ATP-binding cassette (ABC) transporters, which allow bacteria to import nutrients from their environment. biorxiv.org

A specific SBP, identified as MeAmi_SBP from Mesorhizobium sp. A09, has been characterized as binding to L-amino acid amides. biorxiv.orgfigshare.com This protein is part of a large, uncharacterized family of SBPs found in conserved operons that also include genes for ABC transport systems and putative amidases. biorxiv.org The discovery suggests that these transport systems are dedicated to the uptake of L-amino acid amides. nih.govfigshare.com It is proposed that these solutes are imported to supplement crucial metabolic pathways, such as the citric acid cycle and the glutamine synthetase-glutamate synthase pathway, highlighting a previously underappreciated role for amino acid amides in bacterial nitrogen metabolism. biorxiv.orgnih.gov

Selectivity for L-Amino Acid Amides over L-Amino Acids in Biological Systems

A key finding in the study of solute binding proteins is their remarkable specificity. The bacterial SBP known as MeAmi_SBP demonstrates a distinct and high selectivity for L-amino acid amides over their corresponding L-amino acids. biorxiv.org

In detailed characterization studies, MeAmi_SBP was shown to bind effectively to various L-amino acid amides, but not to the equivalent L-amino acids. biorxiv.org An X-ray crystal structure of the protein bound to L-serinamide revealed the specific residues that create this unique specificity, highlighting a binding pocket tailored for the amide group. nih.govfigshare.com This high degree of selectivity indicates that some biological systems have evolved to specifically recognize and transport amino acid amides, differentiating them from the more common amino acids. biorxiv.org This finding expands the understanding of microbial interactions with nitrogen-containing compounds in the environment. biorxiv.orgnih.gov

Interactive Data Table: Ligand Specificity of MeAmi_SBP

The following table summarizes the observed binding behavior of the MeAmi_SBP protein with different classes of ligands, demonstrating its selectivity.

Ligand ClassBinding ObservedExample Ligands Tested
L-Amino Acid AmidesYesL-Serinamide, L-Alaninamide
L-Amino AcidsNoL-Serine, L-Alanine
Di- and TripeptidesNo~100 different peptides

Future Research Directions for L Alaninamide Acetate Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of amino acid amides is a cornerstone of peptide chemistry, yet traditional methods often rely on harsh reagents and protecting group strategies that generate considerable waste. A primary future research direction is the development of green and sustainable synthetic routes to L-alaninamide acetate (B1210297).

Enzymatic synthesis stands out as a highly promising alternative. nih.gov Biocatalysis, utilizing enzymes like lipases or engineered amide bond-forming ligases, operates under mild aqueous conditions, obviating the need for protecting groups and hazardous coupling agents. manchester.ac.uknih.gov Future work should focus on identifying or engineering enzymes with high specificity and efficiency for the amidation of L-alanine or its simple esters. The exploration of ATP-dependent ligases, which activate the carboxylic acid via acyl-adenylate or acyl-phosphate intermediates, could provide highly efficient and selective pathways. nih.govmanchester.ac.uknih.gov

Another avenue involves mechanochemistry, where mechanical force is used to drive chemical reactions, often in the absence of bulk solvents. Investigating the direct solid-state synthesis of L-alaninamide acetate from L-alanine and an appropriate ammonium (B1175870) salt under ball-milling conditions could lead to a scalable, solvent-free process.

Table 1: Comparison of Potential Synthetic Pathways for L-Alaninamide Acetate
PathwayPotential AdvantagesResearch Challenges
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, reduced waste, no protecting groups required. nih.govmanchester.ac.ukEnzyme discovery and engineering, optimizing reaction kinetics, substrate scope limitations.
Mechanochemistry Solvent-free or low-solvent conditions, potential for novel solid-state forms, rapid reaction times.Reaction monitoring and control, scalability, understanding reaction mechanisms.
Flow Chemistry Precise control over reaction parameters, improved safety and scalability, potential for multistep continuous synthesis.Reactor design, optimization of residence time and temperature, handling of solid reagents/products.

Advanced Characterization of Solid-State Forms and Crystal Growth Mechanisms

The solid-state properties of a chiral molecule like L-alaninamide acetate are critical for its application, particularly in pharmaceuticals and nonlinear optics. aurigaresearch.comresearchgate.net Future research must move beyond basic characterization to a comprehensive exploration of its solid-state landscape, including polymorphism, solvates, and co-crystals. omicsonline.org

A key objective is the discovery and structural elucidation of different polymorphic forms. aurigaresearch.com Polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability. omicsonline.org Advanced techniques such as high-throughput screening, single-crystal X-ray diffraction, solid-state NMR, and Raman spectroscopy should be employed to identify and characterize these forms.

Understanding the crystal growth mechanisms is equally important, especially for controlling crystal morphology and chirality. acs.orgarxiv.org For chiral molecules, crystallization can lead to spontaneous resolution, forming conglomerates of enantiopure crystals instead of a racemic compound. acs.orgacs.org Investigating the kinetics and thermodynamics of L-alaninamide acetate crystallization from various solvents and conditions can provide insights into how to control the formation of specific crystal forms. acs.org The influence of additives or impurities on crystal habit and the potential for chiral amplification during crystallization are fertile areas for future studies. elsevierpure.com

Table 2: Focus Areas for Solid-State Research of L-Alaninamide Acetate
Research AreaTechniquesPotential Outcomes
Polymorph Screening High-throughput crystallization, X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA). aurigaresearch.comrroij.comIdentification of new crystalline forms with potentially improved physical properties (e.g., stability, solubility).
Crystal Structure Solution Single-Crystal X-ray Diffraction.Detailed understanding of molecular packing, hydrogen bonding networks, and conformational preferences.
Crystal Growth Studies In-situ microscopy, Atomic Force Microscopy (AFM), Molecular dynamics simulations. rroij.comElucidation of nucleation and growth mechanisms, enabling control over crystal size and morphology. arxiv.org
Chiral Resolution Crystallization studies of racemic mixtures. acs.orgUnderstanding the potential for spontaneous resolution and developing methods for chiral separation. acs.org

Expansion of Biochemical and Catalytic Applications

L-Alaninamide, as a simple chiral molecule, is an ideal candidate for broader applications in biochemistry and asymmetric catalysis. Its primary amine and amide functionalities provide handles for its incorporation into more complex structures or for its use as a chiral ligand. guidechem.com

In biochemistry, L-alaninamide can serve as a fundamental building block for the synthesis of peptide mimetics and probes. youtube.com Its amide terminus alters the electronic and structural properties compared to native alanine (B10760859), which can be exploited to study enzyme-substrate interactions or to create peptides with enhanced stability against proteolysis. Future work could involve incorporating L-alaninamide into peptide sequences to investigate its effect on secondary structure and biological activity.

The most significant area for expansion lies in asymmetric catalysis. Chiral amino amides and their derivatives are effective ligands for transition metal catalysts used in a variety of enantioselective transformations. scu.edu.cnmdpi.commdpi.com Research should be directed toward synthesizing new N-functionalized L-alaninamide derivatives and evaluating their performance as ligands in reactions such as asymmetric hydrogenation, C-H functionalization, and Michael additions. researchgate.net The combination of the chiral center with the coordination potential of the amide and amine groups can create a well-defined chiral environment around a metal center, inducing high enantioselectivity. nih.gov

Computational Design and Optimization of Derivatives for Specific Research Targets

Computational chemistry and in silico design offer powerful tools to accelerate the discovery of novel L-alaninamide acetate derivatives with tailored properties. nih.govnih.gov By leveraging molecular modeling, researchers can predict the behavior of new compounds before undertaking laborious and expensive synthesis.

One key direction is the computational design of L-alaninamide-based chiral ligands for specific catalytic reactions. prismbiolab.com Using techniques like Density Functional Theory (DFT) and molecular docking, it is possible to model the transition states of catalytic cycles and predict which ligand structures will afford the highest enantioselectivity. frontiersin.org This approach allows for the rational design of ligands with optimized steric and electronic properties for a given substrate and metal catalyst.

Furthermore, computational methods can be used to design peptide-based molecules incorporating L-alaninamide for targeting specific protein-protein interactions (PPIs). nih.govfrontiersin.org Molecular dynamics (MD) simulations can predict how these modified peptides will bind to a protein surface, providing insights into their potential as therapeutic agents or research tools. rsc.org This in silico screening process can identify the most promising candidates for synthesis and experimental validation, streamlining the development pipeline. prismbiolab.com

Table 3: Computational Approaches for L-Alaninamide Derivative Research
ApproachApplicationDesired Outcome
Molecular Docking Design of enzyme inhibitors or receptor ligands.Prediction of binding modes and affinities for novel L-alaninamide derivatives. frontiersin.org
Quantum Mechanics (DFT) Elucidation of catalytic mechanisms.Rational design of chiral ligands with enhanced stereocontrol for asymmetric synthesis. frontiersin.org
Molecular Dynamics (MD) Simulation of peptide-protein interactions; crystal nucleation. rsc.orgUnderstanding conformational stability of modified peptides and predicting crystal growth behavior. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling relationships between chemical structure and biological activity.Development of predictive models to guide the synthesis of derivatives with enhanced potency. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-aminopropanamide, and how are these compounds characterized spectroscopically?

  • Methodological Answer : 2-Aminopropanamide derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, amidation of propanoic acid derivatives with amines under catalytic acidic or basic conditions is common. Characterization employs 1H/13C NMR to confirm the amide bond and stereochemistry, IR spectroscopy to identify N–H and C=O stretches (~3300 cm⁻¹ and ~1650 cm⁻¹), and mass spectrometry (MS) for molecular weight validation. Chromatographic purity (HPLC) is critical for biological studies .

Q. How does 2-aminopropanamide serve as a building block in synthesizing complex organic molecules?

  • Methodological Answer : The primary amine and amide functional groups in 2-aminopropanamide enable its use in peptide coupling (e.g., via EDC/HOBt) or as a precursor for heterocycles (e.g., imidazoles). Its reactivity in Pd-catalyzed C–H activation (e.g., oxygenation or arylation) is notable, though yields depend on reaction conditions (solvent, oxidants, and temperature) .

Q. What experimental protocols are recommended for determining acetic acid concentration in multicomponent mixtures?

  • Methodological Answer : Titration with standardized NaOH (1.00 M) using phenolphthalein is a baseline method. For complex matrices, gas chromatography (GC) with a polar column (e.g., DB-WAX) or HPLC with UV detection (210 nm) improves specificity. Calibration curves must account for matrix effects, and internal standards (e.g., propionic acid) enhance accuracy .

Advanced Research Questions

Q. How can transient directing groups (TDGs) like 2-aminopropanamide improve regioselectivity in Pd-catalyzed C–H functionalization, and what factors limit their efficiency?

  • Methodological Answer : TDGs coordinate to Pd centers, directing C–H activation to specific positions. For benzaldehyde oxygenation, 2-aminopropanamide (A2) showed low yields (~15%) compared to peptide-based TDGs (A6, ~60%), likely due to weaker Pd–N binding. Optimizing TDG structure (e.g., adding electron-withdrawing groups) and reaction conditions (e.g., using K2S2O8 as an oxidant) can enhance efficiency. Kinetic studies (e.g., Eyring analysis) and DFT calculations help elucidate mechanistic bottlenecks .

Q. What strategies resolve contradictions in reported biological activities of 2-aminopropanamide derivatives (e.g., enzyme inhibition vs. non-specific binding)?

  • Methodological Answer : Discrepancies often arise from assay conditions (pH, ionic strength) or compound purity. Validate activity via orthogonal assays:

  • Enzyme kinetics : Measure IC50 under standardized conditions (e.g., 25°C, Tris buffer).
  • Surface plasmon resonance (SPR) : Confirm direct binding affinity (KD).
  • Control experiments : Use known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark results. Purity must exceed 95% (HPLC) to exclude confounding impurities .

Q. How can systematic errors in acetic acid quantification (e.g., titration endpoint misidentification) be mitigated in high-throughput studies?

  • Methodological Answer : Automated titration systems with potentiometric detection reduce human error. For colorimetric methods, validate endpoints via pH meters. Statistical outlier analysis (Grubbs' test) and triplicate measurements improve reliability. Cross-validate with ATR-FTIR spectroscopy (C=O peak at 1710 cm⁻¹) for non-destructive quantification .

Q. What computational approaches predict the solubility and stability of 2-aminopropanamide derivatives in aqueous vs. organic solvents?

  • Methodological Answer : Use COSMO-RS or MD simulations to compute solvation free energies. Experimentally, measure partition coefficients (logP) via shake-flask methods (octanol/water). Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. pKa determination (via Sirius T3) informs pH-dependent solubility .

Data Presentation and Reproducibility

Q. How should researchers report conflicting spectral data (e.g., NMR shifts) for 2-aminopropanamide derivatives to ensure reproducibility?

  • Methodological Answer : Provide full experimental details: solvent (DMSO-d6 vs. CDCl3), temperature, and reference standards (TMS). Include raw data (FID files) in supplementary materials. Cross-validate with computational NMR predictors (e.g., ACD/Labs or MNova) to align observed vs. predicted shifts .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in 2-aminopropanamide bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit Hill equations for EC50/IC50. Report 95% confidence intervals and apply ANOVA for multi-group comparisons. Power analysis (α=0.05, β=0.2) ensures adequate sample sizes. Pre-register protocols on platforms like OSF to enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.